molecular formula C23H21FN4O2 B10935625 1-(4-fluorophenyl)-N-(4-methoxy-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-(4-fluorophenyl)-N-(4-methoxy-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10935625
M. Wt: 404.4 g/mol
InChI Key: VAGBDPSIXYNDHY-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-N~4~-(4-METHOXY-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolopyridine core

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-N~4~-(4-METHOXY-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-N~4~-(4-METHOXY-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo several types of chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-N~4~-(4-METHOXY-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar compounds include:

    1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the methoxy and methylphenyl groups.

    N~4~-(4-METHOXY-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the fluorophenyl group.

    1-(4-METHOXY-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the fluorophenyl group.

These comparisons highlight the unique combination of functional groups in 1-(4-FLUOROPHENYL)-N~4~-(4-METHOXY-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H21FN4O2

Molecular Weight

404.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(4-methoxy-2-methylphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H21FN4O2/c1-13-11-18(30-4)9-10-20(13)26-23(29)19-12-14(2)25-22-21(19)15(3)27-28(22)17-7-5-16(24)6-8-17/h5-12H,1-4H3,(H,26,29)

InChI Key

VAGBDPSIXYNDHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NC4=C(C=C(C=C4)OC)C

Origin of Product

United States

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